2-[(5-Chloro-2-nitrophenyl)sulfanyl]benzoic acid
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Overview
Description
2-[(5-Chloro-2-nitrophenyl)sulfanyl]benzoic acid is an organic compound with the molecular formula C13H8ClNO4S It is a derivative of benzoic acid, featuring a sulfanyl group attached to a chloronitrophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chloro-2-nitrophenyl)sulfanyl]benzoic acid typically involves the reaction of 5-chloro-2-nitrothiophenol with 2-chlorobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to improve yield and purity, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Chloro-2-nitrophenyl)sulfanyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-[(5-Chloro-2-nitrophenyl)sulfanyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(5-Chloro-2-nitrophenyl)sulfanyl]benzoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its chemical modifications. For example, the nitro group can be reduced to an amino group, which may interact with biological targets differently than the parent compound.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(methylsulfanyl)benzoic acid
- (5-Chloro-2-nitrophenyl)acetic acid
- 2-Chloro-5-(chlorosulfonyl)benzoic acid
Uniqueness
2-[(5-Chloro-2-nitrophenyl)sulfanyl]benzoic acid is unique due to the presence of both a nitro group and a sulfanyl group on the aromatic ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
54920-86-4 |
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Molecular Formula |
C13H8ClNO4S |
Molecular Weight |
309.73 g/mol |
IUPAC Name |
2-(5-chloro-2-nitrophenyl)sulfanylbenzoic acid |
InChI |
InChI=1S/C13H8ClNO4S/c14-8-5-6-10(15(18)19)12(7-8)20-11-4-2-1-3-9(11)13(16)17/h1-7H,(H,16,17) |
InChI Key |
UFBJZZVXHMCWDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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